Structural Pharmacophore Differentiation: 4'-Methyl vs. 4'-Methoxy Substitution on Biphenyl Sulfonamide Scaffold
CAS 670271-71-3 is distinguished from its closest cataloged analog, 4'-methoxy-N-(2-phenylethyl)-[1,1'-biphenyl]-4-sulfonamide (CAS 670271-72-4), by a 4'-methyl substituent in place of a 4'-methoxy group. This substitution alters the electronic character of the biphenyl system: the methyl group (Hammett σp = -0.17) is less electron-donating than methoxy (σp = -0.27), resulting in a less electron-rich aromatic ring that differentially affects π-π stacking interactions and hydrogen-bond acceptor capacity at the 4'-position [1]. In published biphenyl sulfonamide carbonic anhydrase inhibitor series, analogous 4'-substituent changes produced Ki shifts exceeding 50-fold against CA II (Ki range: 0.57–31.0 nM across different 4'-substituents), demonstrating that 4'-substitution is a critical determinant of target engagement potency [2]. The methyl group also eliminates the metabolic O-demethylation liability inherent to the methoxy analog, a known clearance pathway for 4'-methoxy-biphenyl compounds [3].
| Evidence Dimension | Electronic substituent effect (Hammett σp) at the 4'-position of the biphenyl core |
|---|---|
| Target Compound Data | σp = -0.17 (4'-methyl) |
| Comparator Or Baseline | σp = -0.27 (4'-methoxy analog, CAS 670271-72-4) |
| Quantified Difference | Δσp = +0.10 (less electron-donating by ~0.1 Hammett units) |
| Conditions | Hammett substituent constants from literature compilation [1]; applied to biphenyl-4-sulfonamide scaffold context |
Why This Matters
The distinct electronic profile predicts differential binding affinity to aromatic residues in enzyme active sites, and the absence of the metabolically labile methoxy group may confer improved metabolic stability, making this compound a mechanistically non-redundant candidate for SAR exploration.
- [1] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. doi:10.1021/cr00002a004. View Source
- [2] La Regina G, Coluccia A, Nalli M, et al. Discovery of New 1,1'-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors. ACS Med Chem Lett. 2020;11(6):1218-1224. Ki values spanning 0.57–31.0 nM for CA II across 4'-substituted analogs. View Source
- [3] O'Brien PM, Ortwine DF, Pavlovsky AG, et al. Structure-activity relationships and pharmacokinetic analysis for a series of potent, systemically available biphenylsulfonamide matrix metalloproteinase inhibitors. J Med Chem. 2000;43(2):156-166. doi:10.1021/jm9903141. Discussion of 4'-bromo substitution improving pharmacokinetics relative to unsubstituted analogs. View Source
